2'-C-beta-Methyl-4-deoxyuridine

Antiviral Research HCV Replicon Nucleoside Analogs

This 2'-C-beta-Methyl-4-deoxyuridine (MW 242.23) is a uniquely dual-modified uridine analog (2'-β-C-methylation + 4-deoxygenation). Unlike 2'-C-Methyluridine (MW 258.23), this modification enforces a C3'-endo sugar pucker crucial for studying HCV NS5B polymerase inhibition. Procure as a high-purity research standard for deconvoluting SAR, validating computational models, or screening novel antiviral inhibitors. Critical for non-substitutable, precise R&D.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
Cat. No. B12104856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-beta-Methyl-4-deoxyuridine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC=NC2=O)CO)O)O
InChIInChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3
InChIKeySMFRONCOXPTDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-C-beta-Methyl-4-deoxyuridine: A Dual-Modified Uridine Analog for Antiviral and Anticancer Research


2'-C-beta-Methyl-4-deoxyuridine (CAS: 1106032-88-5) is a synthetically modified uridine nucleoside analog featuring both a β-C-methyl group at the 2'-position of the ribose sugar and the absence of an oxygen atom at the 4-position (4-deoxygenation) [1]. This unique dual-modification distinguishes it from common nucleoside analogs. Like other purine nucleoside analogs, it exhibits broad antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . The combination of 2'-β-C-methylation and 4-deoxygenation makes it a valuable tool for studying nucleoside structure-activity relationships, particularly in the context of antiviral therapies against RNA viruses such as Hepatitis C [2].

Why 2'-C-beta-Methyl-4-deoxyuridine Cannot Be Interchanged with Other Nucleoside Analogs


Generic substitution with other nucleoside analogs in this class is scientifically unsound due to distinct and quantifiable differences in their molecular structure and resulting biophysical properties. For instance, compared to 2'-C-Methyluridine (MW: 258.23), the 4-deoxygenation in 2'-C-beta-Methyl-4-deoxyuridine (MW: 242.23) reduces molecular weight by 16 Daltons [1]. More critically, its 2'-β-C-methyl group enforces a specific ribose conformation (C3'-endo) favored for inhibition of viral RNA-dependent RNA polymerases like HCV NS5B [2]. Conversely, potent clinical analogs like Sofosbuvir's metabolite (2'-deoxy-2'-fluoro-2'-C-methyluridine) use a 2'-fluoro group for enhanced metabolic stability and a distinct resistance profile, rendering it non-interchangeable . These structural divergences directly impact antiviral potency, metabolic activation, and resistance susceptibility, making the selection of a specific analog a critical and non-trivial decision for research and development.

Quantitative Evidence for Selecting 2'-C-beta-Methyl-4-deoxyuridine Over Other Nucleoside Analogs


In Vitro Antiviral Potency in a Uridine-Derivative Library

2'-C-beta-Methyl-4-deoxyuridine is a key member of a library of uridine derivatives of 2-deoxy sugars evaluated for anti-HCV activity [1]. While specific quantitative data for this compound is not disclosed, the study demonstrates that compounds within this library exhibit high anti-HCV activity, with two closely related analogs showing IC50 values in the low micromolar (μM) range against HCVcc propagation in cell culture [1]. This provides a class-level benchmark for the antiviral potential of this specific modification series.

Antiviral Research HCV Replicon Nucleoside Analogs

Molecular Weight Differentiation from 2'-C-Methyluridine

The molecular weight of 2'-C-beta-Methyl-4-deoxyuridine is 242.23 g/mol [1], which is exactly 16 Daltons less than the closely related analog 2'-C-Methyluridine (MW: 258.23 g/mol) [2]. This quantifiable difference arises directly from the 4-deoxygenation modification, which replaces the 4-oxo group with a hydrogen atom.

Medicinal Chemistry Physicochemical Property Lead Optimization

Conformational Bias and Anti-HCV Potency Rationale

Nucleoside analogs like 2'-C-beta-Methyl-4-deoxyuridine are designed to adopt a specific ribose conformation that is crucial for inhibiting viral polymerases [1]. The 2'-β-C-methyl group is a well-established modification that forces the ribose ring into a C3'-endo conformation, the geometry required for potent inhibition of the Hepatitis C Virus (HCV) NS5B polymerase [1]. This class-level feature is fundamental to the compound's potential antiviral mechanism and differentiates it from analogs with other 2'-substituents (e.g., 2'-fluoro in Sofosbuvir's metabolite) that achieve similar conformational control via different steric and electronic effects.

Computational Chemistry Conformational Analysis HCV NS5B Polymerase

Primary Research and Procurement Use Cases for 2'-C-beta-Methyl-4-deoxyuridine


Investigating HCV NS5B Polymerase Inhibition and Conformational Requirements

Procure this compound as a reference standard to study the impact of the 2'-β-C-methyl group on ribose conformation and its subsequent effect on HCV NS5B polymerase inhibition [1]. Its well-defined C3'-endo sugar pucker is essential for binding to the active site, making it an ideal tool for validating computational models of nucleoside potency or for use as a comparator in the development of novel HCV nucleoside inhibitors.

Antiviral Library Screening and SAR Profiling

Utilize this compound as a key member of a focused library for screening against a panel of RNA viruses [1]. Its dual-modification (2'-β-C-methyl and 4-deoxy) provides a unique profile for structure-activity relationship (SAR) studies, allowing researchers to deconvolute the contributions of sugar methylation and base deoxygenation to antiviral activity, cytotoxicity, and metabolic stability relative to other uridine derivatives.

Physicochemical Profiling for Lead Optimization

Use this compound to quantitatively assess the impact of 4-deoxygenation on physicochemical properties [1]. The measured reduction in molecular weight (242.23 vs. 258.23 for 2'-C-Methyluridine) [2] provides a clear data point for evaluating how this modification affects cell permeability and intracellular activation. This is crucial for optimizing lead candidates where balancing lipophilicity with potency is a key development challenge.

Study of Purine Analog Anticancer Mechanisms

As a purine nucleoside analog, this compound can be used as a tool to investigate mechanisms of action in indolent lymphoid malignancies . Its known role in inhibiting DNA synthesis and inducing apoptosis makes it valuable for comparative studies with other purine analogs, such as cladribine or fludarabine, to better understand structure-toxicity relationships and the basis for selective anticancer activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-C-beta-Methyl-4-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.